9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is an organic compound with the molecular formula and a unique fused ring structure that includes both imidazole and benzoxazepine components. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties and biological interactions. It is classified within the imidazo[1,2-d][1,4]benzoxazepine family, which is notable for its pharmacological relevance.
The synthesis of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves cyclization reactions of specific precursors. A common synthetic route includes the reaction of 2-aminobenzylamine with 2-bromoacetophenone in the presence of a base. The reaction conditions usually involve solvents like ethanol or methanol, often requiring heating to facilitate cyclization.
The cyclization process can be optimized to enhance yield and purity. Techniques such as recrystallization or chromatography are frequently employed for purification. Industrial production may also incorporate advanced methods to streamline the synthesis while maintaining high-quality standards.
The molecular structure of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine features a bromine atom at the 9-position of the benzoxazepine ring. The compound's structure can be represented using various chemical notations:
InChI=1S/C11H9BrN2O/c12-8-1-2-9-10(7-8)15-6-5-14-4-3-13-11(9)14/h1-4,7H,5-6H2
C1COC2=C(C3=NC=CN31)N=CC(=C2)Br
The molecular weight of this compound is approximately 253.10 g/mol. Its structural uniqueness allows for various functionalizations and modifications that can lead to derivatives with distinct properties .
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can undergo several types of chemical reactions:
The mechanism of action for 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine primarily involves its interaction with biological targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions. For instance, it may inhibit specific enzymes involved in disease pathways or activate receptors that play a role in cellular signaling processes.
The compound exists as a solid at room temperature with a melting point that varies depending on purity levels. It should be stored in a cool, dry place to maintain stability.
Key chemical properties include:
The compound's bromine substituent allows for further chemical modifications that enhance its applicability in various fields such as medicinal chemistry and materials science .
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has several notable applications:
Transition-metal catalysis enables precise functionalization of the 9-bromo substituent in this heterocyclic scaffold. The bromine atom at the C9 position exhibits high reactivity in palladium-catalyzed cross-coupling reactions, serving as a versatile handle for structural diversification. Patent WO2014140073A1 details Suzuki-Miyaura couplings using bis(pinacolato)diboron under PdCl₂(dppf) catalysis, achieving >85% yield of the corresponding boronic ester intermediate [4]. This boronate undergoes further coupling with aryl halides to install biaryl systems relevant to pharmaceutical applications. Buchwald-Hartwig amination is equally efficient, employing Pd₂(dba)₃ with XantPhos ligand to introduce secondary amines at the C9 position. These reactions typically proceed in toluene/ethanol mixtures (3:1) at 80°C, completing within 4-6 hours. Catalyst loadings have been optimized to 0.5-2 mol% Pd, balancing cost and efficiency [4].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at C9 Position
Reaction Type | Catalyst System | Ligand | Yield (%) | Key Applications |
---|---|---|---|---|
Suzuki Coupling | PdCl₂(dppf) | dppf | 85-92 | Biaryl pharmacophores |
Buchwald-Hartwig | Pd₂(dba)₃ | XantPhos | 78-88 | Aniline derivatives |
Sonogashira | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | 80-85 | Alkynyl analogs |
Constructing the imidazo[1,2-d] ring system with positional fidelity presents significant synthetic challenges. Two regiocontrolled approaches dominate modern synthesis: (1) cyclocondensation of α-halo ketones with 2-amino benzoxazepines, and (2) copper-mediated intramolecular N-arylation. The first method involves reacting 2-bromo-1-(2-bromophenyl)ethanone with 4-aminomethyl-3-hydroxy-2-bromobenzaldehyde under mild basic conditions (K₂CO₃, DMF, 60°C), achieving 75% yield with >98:2 regioselectivity [4] [6]. The copper-mediated approach utilizes CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand in toluene at 110°C, enabling cyclization through C-N bond formation. This method avoids regioisomeric contamination from unwanted Dimroth rearrangement, a common issue in imidazole annulations. Microwave-assisted synthesis (150°C, 20 min) further enhances regioselectivity while reducing reaction times from hours to minutes [6].
Tandem N-alkylation/SNAr sequences provide efficient access to the benzoxazepine core prior to imidazole annulation. The optimized route involves reacting methyl 2-bromo-5-fluorobenzoate with 2-(azidomethyl)morpholine under SNAr conditions (DIPEA, DMSO, 100°C), followed by Staudinger reduction and spontaneous cyclization to form the seven-membered oxazepine ring (72% yield over two steps) [4]. The 9-bromo substituent is introduced either before ring formation using 2,4-dibromo-5-fluorobenzoic acid precursors, or after core assembly via directed ortho-lithiation/bromination. The latter approach positions bromine selectively at C9 due to the oxazepine oxygen’s directing effect. This regioselectivity is confirmed through NMR studies showing distinctive H8/H10 coupling patterns (J = 8.5 Hz) in the final product [5] [6].
Recent advances minimize environmental impact through solvent reduction, catalysis, and energy optimization:
Table 2: Green Chemistry Metrics for Synthetic Routes
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (kg/kg) | 120 | 72 | 40% reduction |
Reaction Steps | 6 | 3 | 50% reduction |
E-Factor | 86 | 32 | 63% reduction |
Energy (kWh/mol) | 420 | 150 | 64% reduction |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2